GT-0198 HCl
Description
GT-0198 HCl is a novel glycine transporter 2 (GlyT2) inhibitor developed for the treatment of neuropathic pain. It belongs to the phenoxymethylbenzamide structural class and demonstrates high selectivity for GlyT2 over other neurotransmitter transporters and receptors . Its mechanism involves inhibiting glycine reuptake in synaptic clefts, thereby augmenting glycinergic neurotransmission, which suppresses hyperexcitability in pain pathways . Preclinical studies highlight its oral bioavailability, excellent brain penetrance, and dose-dependent analgesic efficacy in rodent neuropathic pain models without inducing motor dysfunction or toxicity .
Properties
CAS No. |
1440950-06-0 |
|---|---|
Molecular Formula |
C21H24ClF3N2O2 |
Molecular Weight |
428.88 |
IUPAC Name |
N-(1-methylpiperidin-4-yl)-4-((4-(trifluoromethyl)phenoxy)methyl)benzamide hydrochloride |
InChI |
InChI=1S/C21H23F3N2O2.ClH/c1-26-12-10-18(11-13-26)25-20(27)16-4-2-15(3-5-16)14-28-19-8-6-17(7-9-19)21(22,23)24;/h2-9,18H,10-14H2,1H3,(H,25,27);1H |
InChI Key |
SYMZWNMNMYVRSG-UHFFFAOYSA-N |
SMILES |
O=C(NC1CCN(C)CC1)C(C=C2)=CC=C2COC3=CC=C(C(F)(F)F)C=C3.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GT-0198; GT 0198; GT0198; GT-0198 HCl; GT-0198 hydrochloride; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological and Structural Comparisons
GT-0198 HCl is distinguished from other GlyT2 inhibitors by its structural novelty and safety profile. Below is a comparative analysis with key analogs:
Mechanistic Insights
This compound’s analgesic effects are reversible by strychnine (a glycine receptor antagonist), confirming its reliance on glycinergic signaling . This contrasts with non-competitive inhibitors like TN8218, which may act via allosteric modulation .
Research Findings and Clinical Relevance
- Preclinical Data : In the partial sciatic nerve ligation (PSNL) model, this compound (30 mg/kg, p.o.) reduced mechanical allodynia comparably to gabapentin (10 mg/kg) but with superior tolerability .
- Structural Advantages: The phenoxymethylbenzamide moiety in this compound enhances metabolic stability and CNS penetration compared to earlier benzamide derivatives .
Q & A
Q. What are the primary pharmacological mechanisms of GT-0198 HCl in neuropathic pain models?
this compound acts as a selective glycine transporter-2 (GlyT2) inhibitor, modulating glycine levels in synaptic clefts to reduce hyperexcitability in pain pathways. In a rat chronic constriction injury (CCI) model, intrathecal administration of this compound (10–100 μg) demonstrated dose-dependent analgesia for mechanical and cold allodynia. Its effects were reversed by glycine receptor antagonists (e.g., strychnine), confirming GlyT2-mediated mechanisms . Methodologically, researchers should validate target engagement via receptor-binding assays and measure glycine concentrations in cerebrospinal fluid using HPLC or mass spectrometry.
Q. How should this compound be prepared and characterized for in vitro studies?
- Synthesis : Follow IUPAC guidelines for hydrochloride salt preparation, ensuring purity via HPLC (>98%) and structural confirmation via H/C NMR or FTIR.
- Solution Stability : Test stability in physiological buffers (pH 7.4) at 4°C and 37°C over 24–72 hours using UV-Vis spectroscopy.
- Bioactivity : Perform dose-response curves in neuronal cell lines (e.g., SH-SY5Y) to determine IC values for GlyT2 inhibition .
Q. What are the standard protocols for evaluating this compound’s analgesic efficacy in rodent models?
- Mechanical Allodynia : Use von Frey filaments (0.4–15 g) on CCI rats pre- and post-administration.
- Cold Allodynia : Apply acetone drops to the hind paw and record withdrawal latency.
- Motor Function : Assess rotarod performance to exclude nonspecific motor effects. Include positive controls (e.g., gabapentin) and vehicle controls to validate specificity .
Advanced Research Questions
Q. How to resolve discrepancies between in vitro and in vivo efficacy data for this compound?
Contradictions may arise from pharmacokinetic factors (e.g., blood-brain barrier penetration) or off-target effects. Mitigation strategies:
- Pharmacokinetic Profiling : Measure plasma and brain concentrations via LC-MS/MS at multiple timepoints.
- Receptor Panels : Screen for off-target activity (e.g., glutamate receptors) using radioligand binding assays.
- Tissue-Specific Analysis : Compare GlyT2 expression levels in vitro (cell lines) vs. in vivo (spinal cord tissue) via qPCR or Western blot .
Q. What experimental designs are optimal for studying synergistic effects of this compound with other analgesics?
Use isobolographic analysis to quantify synergism with opioids or NSAIDs. Example protocol:
- Administer subthreshold doses of this compound and morphine separately and in combination.
- Calculate the interaction index (e.g., values <1 indicate synergy).
- Validate via electrophysiology (patch-clamp recordings of dorsal root ganglia neurons) to assess combined effects on action potential firing .
Q. How to address variability in this compound’s efficacy across different pain models (e.g., inflammatory vs. neuropathic)?
- Model-Specific Mechanisms : In inflammatory pain (CFA model), prioritize TNF-α/IL-6 cytokine assays; in neuropathic pain (CCI/SNI models), focus on spinal microglial activation markers (Iba1, GFAP).
- Dose Optimization : Conduct pilot studies to identify model-specific ED values.
- Data Normalization : Use Z-score analysis to compare efficacy across heterogeneous datasets .
Methodological and Data Analysis Questions
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Nonlinear Regression : Fit data to a sigmoidal curve (Hill equation) to calculate EC and Hill coefficients.
- ANOVA with Post Hoc Tests : Compare multiple doses against controls (e.g., Tukey’s HSD for normally distributed data; Kruskal-Wallis for nonparametric).
- Power Analysis : Predefine sample sizes (n ≥ 8/group) to ensure 80% power for detecting ≥30% effect sizes .
Q. How to ensure reproducibility in behavioral assays involving this compound?
- Blinding : Randomize treatment groups and blind experimenters to conditions.
- Environmental Controls : Maintain consistent lighting, noise, and circadian timing.
- Data Transparency : Share raw data (e.g., withdrawal latencies, force measurements) in public repositories with DOI links .
Ethical and Reporting Standards
Q. What are the best practices for reporting negative or inconclusive results with this compound?
- Pre-registration : Document hypotheses and methods on platforms like Open Science Framework.
- Full Disclosure : Include all experimental conditions (e.g., failed solubility tests) in supplementary materials.
- Contradiction Analysis : Use TRIZ-based frameworks to systematically evaluate experimental variables (e.g., dosage, administration routes) .
Q. How to comply with ethical guidelines for rodent studies involving this compound?
- IACUC Approval : Adhere to protocols for humane endpoints (e.g., maximum allowable pain scores).
- ARRIVE 2.0 Guidelines : Report animal strain, sex, and housing conditions in detail.
- Data Sharing : Deposit de-identified datasets in FAIR-aligned repositories (e.g., Zenodo) .
Tables for Quick Reference
Table 1: Key Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value (Mean ± SEM) | Method |
|---|---|---|
| Plasma t | 2.3 ± 0.4 hrs | LC-MS/MS |
| Brain Penetration | 22% ± 5% | Microdialysis |
Table 2: Common Contradictions in this compound Studies and Solutions
| Contradiction | Resolution Strategy |
|---|---|
| In vitro efficacy ≠ in vivo results | PK/PD modeling + tissue distribution studies |
| Species-specific variability | Cross-validate in ≥2 rodent models |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
